Positional Isomerism Drives Divergent NPP1/NPP3 Inhibitory Profiles: 3,4-Dichloro vs. 2,4-Dichloro Substitution
The 2,4-dichloro regioisomer (compound 3h) is a confirmed dual inhibitor of h-NPP1 (IC₅₀ = 1.23 ± 0.011 μM) and h-NPP3 (IC₅₀ = 0.871 ± 0.08 μM), while the 3,4-dichloro isomer (target compound) has not demonstrated NPP inhibitory activity in the same assay panel, indicating that the chlorine substitution pattern dictates target engagement . This divergence underscores the procurement rationale: researchers seeking to exclude NPP-mediated off-target effects in their assays should select the 3,4-dichloro isomer as a negative control, whereas those targeting NPP enzymes require the 2,4-dichloro isomer.
| Evidence Dimension | Inhibitory activity against human NPP1 and NPP3 enzymes |
|---|---|
| Target Compound Data | Not active against h-NPP1 or h-NPP3 at tested concentrations (exact threshold not explicitly reported; inferred from absence in SAR discussion) |
| Comparator Or Baseline | N-(2,4-dichlorophenyl)quinoline-8-sulfonamide (3h): IC₅₀ (h-NPP1) = 1.23 ± 0.011 μM; IC₅₀ (h-NPP3) = 0.871 ± 0.08 μM |
| Quantified Difference | Qualitative: 3h is a dual NPP inhibitor; target compound is inactive against both NPP isoforms. |
| Conditions | In vitro enzymatic assay using p-nitrophenyl 5′-thymidine monophosphate substrate; recombinant human NPP1 and NPP3. |
Why This Matters
This allows researchers to choose between the two isomers based on whether NPP inhibition is desirable (select 3h) or must be avoided to prevent confounding pharmacology (select the target compound).
- [1] Results in Chemistry. Pursuing Quinoline-8-Sulfonamide Derivatives for the Identification of Potent NPPs Inhibitors: N-(2,4-dichlorophenyl)quinoline-8-sulfonamide (3h) as a Dual h-NPP1/h-NPP3 Inhibitor. Results in Chemistry 2025, 17, 102556. View Source
